

Application of RNA-Sequencing to Identify IMP2-Regulated Genes

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

The RNA-binding protein, Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), is a critical regulator of post-transcriptional gene expression. Dysregulation of IMP2 has been implicated in a variety of diseases, including cancer and metabolic disorders. This document provides detailed application notes and experimental protocols for utilizing RNA-sequencing (RNA-seq) to identify genes regulated by IMP2. The methodologies described herein are essential for researchers and professionals involved in drug development and the study of gene regulation.

Introduction

IMP2, also known as IGF2BP2, is a member of the IMP family of RNA-binding proteins that play a pivotal role in mRNA localization, stability, and translation.[1] IMP2 predominantly recognizes and binds to N6-methyladenosine (m6A) modifications on target mRNAs, thereby influencing their fate.[1] Its overexpression has been linked to the progression of numerous cancers, including colorectal, breast, and liver cancer, often correlating with poor patient prognosis.[1][2] Consequently, identifying the downstream targets of IMP2 is crucial for understanding its biological functions and for the development of targeted therapeutics.



RNA-sequencing, coupled with techniques such as RNA immunoprecipitation (RIP-seq), provides a powerful and unbiased approach to globally identify the RNA targets of IMP2 and to quantify the impact of IMP2 on their expression levels.

Data Presentation: IMP2-Regulated Genes

RNA-sequencing studies following the knockdown or knockout of IMP2 have identified numerous downstream target genes. The following tables summarize quantitative data from such experiments in various cancer cell lines.

Table 1: Down-regulated Genes Upon IMP2 Knockdown/Knockout

Gene	Cell Line	Log2 Fold Change	Function	Reference
MYC	MDA-MB-468 (Breast Cancer)	Decreased	Transcription factor, oncogene	[1]
CTGF	MDA-MB-468 (Breast Cancer)	Decreased	Cell migration, metastasis	[1]
HK2	Colorectal Cancer Cells	Decreased	Glycolysis	[3]
GLUT1 (SLC2A1)	Colorectal Cancer Cells	Decreased	Glucose transport	[3]
GPT2	Acute Myeloid Leukemia Cells	Decreased	Glutamine metabolism	[1]
SLC1A5	Acute Myeloid Leukemia Cells	Decreased	Glutamine uptake	[1]
NT5DC2	B-cell Lymphoma Cells	Decreased	Nucleotide metabolism	[1]

Table 2: Up-regulated Genes Upon IMP2 Knockdown/Knockout



Gene	Cell Line	Log2 Fold Change	Function	Reference
FZD8	Not Specified	Increased	Wnt signaling receptor	[4]
PR	Not Specified	Increased	Progesterone receptor	[4]

Experimental Protocols

RNA Immunoprecipitation followed by Sequencing (RIP-seq) to Identify IMP2-bound RNAs

This protocol describes the immunoprecipitation of endogenous IMP2-RNA complexes from cell lysates, followed by RNA purification and high-throughput sequencing.

Materials:

- Cells expressing IMP2
- Phosphate-buffered saline (PBS), ice-cold
- Polysome Lysis Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40,
 0.5 mM DTT, with RNase and protease inhibitors)
- Anti-IMP2 antibody (validated for immunoprecipitation)
- Normal IgG (isotype control)
- Protein A/G magnetic beads
- NT2 Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40, with protease inhibitors)
- TRIzol reagent
- RNA purification kit



Reagents and equipment for library preparation and next-generation sequencing

Procedure:

- Cell Harvest: Grow cells to ~80-90% confluency. Wash cells twice with ice-cold PBS and scrape them into a fresh tube. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Cell Lysis: Resuspend the cell pellet in Polysome Lysis Buffer. Incubate on ice for 10 minutes with occasional vortexing to ensure complete lysis. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- Immunoprecipitation:
 - Pre-clear the lysate by adding Protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation.
 - Transfer the supernatant to a new tube. Reserve a small aliquot as "Input" control.
 - Add the anti-IMP2 antibody or normal IgG to the remaining lysate and incubate overnight at 4°C with gentle rotation.
 - Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-RNA-protein complexes.

Washes:

- Pellet the beads on a magnetic stand and discard the supernatant.
- Wash the beads five times with ice-cold NT2 Buffer. Between each wash, resuspend the beads completely.
- RNA Elution and Purification:
 - Resuspend the beads in TRIzol reagent and proceed with RNA extraction according to the manufacturer's protocol.
 - Purify the RNA using a suitable RNA purification kit, including a DNase I treatment step to remove any contaminating DNA.



- · Library Preparation and Sequencing:
 - Assess the quality and quantity of the purified RNA.
 - Prepare sequencing libraries from the immunoprecipitated RNA and the "Input" RNA samples.
 - Perform high-throughput sequencing.

RNA-sequencing following IMP2 Knockdown

This protocol outlines the steps to analyze changes in the transcriptome upon depletion of IMP2 using siRNA.

Materials:

- · Cells of interest
- siRNA targeting IMP2 and a non-targeting control siRNA
- Lipofectamine RNAiMAX or other suitable transfection reagent
- Opti-MEM or other serum-free medium
- Complete growth medium
- TRIzol reagent or other RNA extraction reagent
- RNA purification kit
- Reagents and equipment for library preparation and next-generation sequencing

Procedure:

- Cell Seeding: Seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
- siRNA Transfection:



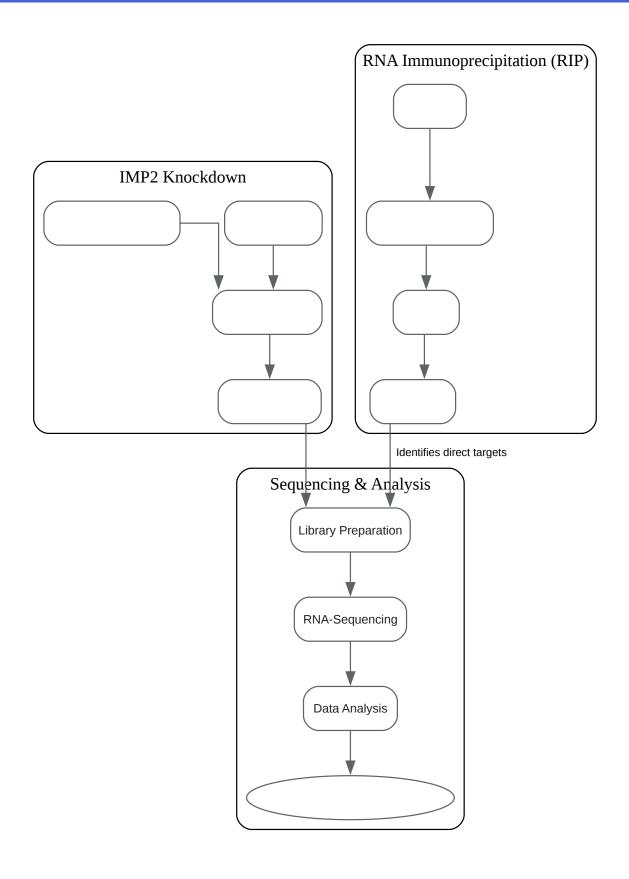
- For each well, dilute the IMP2 siRNA or control siRNA in Opti-MEM.
- In a separate tube, dilute the transfection reagent in Opti-MEM.
- Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
- Add the siRNA-lipid complex to the cells.
- Incubation: Incubate the cells for 48-72 hours post-transfection.
- RNA Extraction:
 - Wash the cells with PBS.
 - Lyse the cells directly in the well using TRIzol reagent.
 - Extract total RNA according to the manufacturer's protocol.
- RNA Purification and Quality Control:
 - Purify the total RNA using an RNA purification kit, including a DNase I treatment step.
 - Assess the RNA integrity and quantity. An RNA Integrity Number (RIN) of >7 is recommended.
- · Library Preparation and Sequencing:
 - Prepare RNA-seq libraries from the purified RNA.
 - Perform high-throughput sequencing.
- Data Analysis:
 - Align the sequencing reads to a reference genome.
 - Quantify gene expression levels.



 Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon IMP2 knockdown compared to the control.

Mandatory Visualizations Signaling Pathways and Experimental Workflows

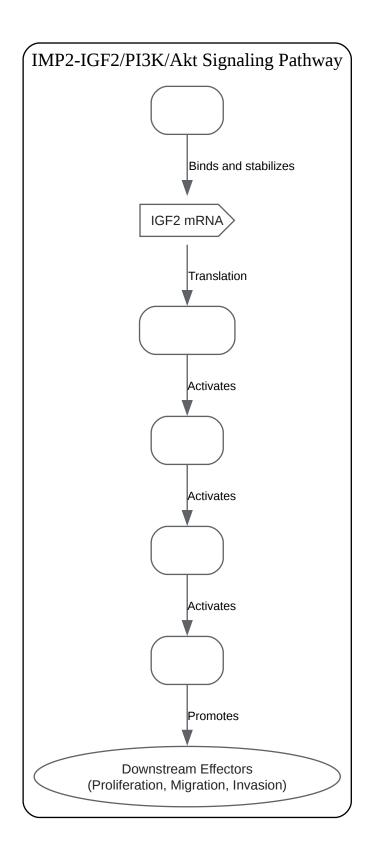




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Workflow for identifying IMP2-regulated genes.

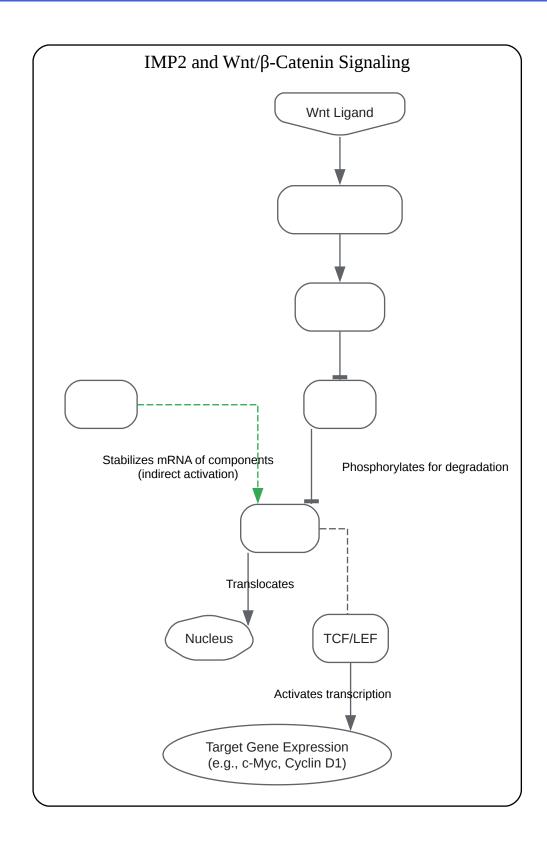




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IMP2 enhances the IGF2/PI3K/Akt signaling pathway.





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IMP2 can indirectly activate the Wnt/β-catenin pathway.



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References

- 1. mdpi.com [mdpi.com]
- 2. IMP2/IGF2BP2 expression, but not IMP1 and IMP3, predicts poor outcome in patients and high tumor growth rate in xenograft models of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway PubMed [pubmed.ncbi.nlm.nih.gov]
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